Cas no 439096-53-4 (5-Chloro(difluoro)methyl-1-(mesitylsulfonyl)-2,3-dihydro-1H-1,4-diazepine)

5-Chloro(difluoro)methyl-1-(mesitylsulfonyl)-2,3-dihydro-1H-1,4-diazepine 化学的及び物理的性質
名前と識別子
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- 5-Chloro(difluoro)methyl-1-(mesitylsulfonyl)-2,3-dihydro-1H-1,4-diazepine
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計算された属性
- 精确分子量: 362.067
- 同位素质量: 362.067
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 6
- 重原子数量: 23
- 回転可能化学結合数: 3
- 複雑さ: 589
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
5-Chloro(difluoro)methyl-1-(mesitylsulfonyl)-2,3-dihydro-1H-1,4-diazepine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | C143055-1mg |
5-[Chloro(difluoro)methyl]-1-(mesitylsulfonyl)-2,3-dihydro-1H-1,4-diazepine |
439096-53-4 | 1mg |
$ 80.00 | 2022-06-06 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1619079-1mg |
5-(Chlorodifluoromethyl)-1-(mesitylsulfonyl)-2,3-dihydro-1H-1,4-diazepine |
439096-53-4 | 98% | 1mg |
¥509.00 | 2024-05-13 | |
A2B Chem LLC | AI69622-1mg |
5-(chlorodifluoromethyl)-1-(2,4,6-trimethylbenzenesulfonyl)-2,3-dihydro-1H-1,4-diazepine |
439096-53-4 | >90% | 1mg |
$201.00 | 2024-04-20 | |
A2B Chem LLC | AI69622-5mg |
5-(chlorodifluoromethyl)-1-(2,4,6-trimethylbenzenesulfonyl)-2,3-dihydro-1H-1,4-diazepine |
439096-53-4 | >90% | 5mg |
$214.00 | 2024-04-20 | |
A2B Chem LLC | AI69622-500mg |
5-(chlorodifluoromethyl)-1-(2,4,6-trimethylbenzenesulfonyl)-2,3-dihydro-1H-1,4-diazepine |
439096-53-4 | >90% | 500mg |
$720.00 | 2024-04-20 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00874187-1g |
5-(Chlorodifluoromethyl)-1-(2,4,6-trimethylbenzenesulfonyl)-2,3-dihydro-1H-1,4-diazepine |
439096-53-4 | 90% | 1g |
¥4193.0 | 2024-04-18 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1619079-10mg |
5-(Chlorodifluoromethyl)-1-(mesitylsulfonyl)-2,3-dihydro-1H-1,4-diazepine |
439096-53-4 | 98% | 10mg |
¥934.00 | 2024-05-13 | |
TRC | C143055-2.5mg |
5-[Chloro(difluoro)methyl]-1-(mesitylsulfonyl)-2,3-dihydro-1H-1,4-diazepine |
439096-53-4 | 2.5mg |
$ 155.00 | 2022-06-06 | ||
TRC | C143055-0.5mg |
5-[Chloro(difluoro)methyl]-1-(mesitylsulfonyl)-2,3-dihydro-1H-1,4-diazepine |
439096-53-4 | 0.5mg |
$ 50.00 | 2022-06-06 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1619079-5mg |
5-(Chlorodifluoromethyl)-1-(mesitylsulfonyl)-2,3-dihydro-1H-1,4-diazepine |
439096-53-4 | 98% | 5mg |
¥537.00 | 2024-05-13 |
5-Chloro(difluoro)methyl-1-(mesitylsulfonyl)-2,3-dihydro-1H-1,4-diazepine 関連文献
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Xiaoxia Hu,Jing Dai,Jie Wang,Yaning Tan,Xiangdong Yang,Shuang Yang,Quan Yuan J. Mater. Chem. B, 2017,5, 6794-6800
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Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
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Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
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Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225
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Man Du,Baolong Huo,Mengwen Li,Ao Shen,Xue Bai,Yaru Lai,Jiemin Liu,Yunxu Yang RSC Adv., 2018,8, 32497-32505
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Yu shen Liu,Guofeng Yang,Feng Xie,Chun Zhu,Yingzhou Yu,Xiumei Zhang,Naiyan Lu,Yueke Wang,Guoqing Chen Nanoscale Adv., 2021,3, 2649-2656
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Alexander P. Gaywood,Hamish McNab Org. Biomol. Chem., 2010,8, 5166-5173
5-Chloro(difluoro)methyl-1-(mesitylsulfonyl)-2,3-dihydro-1H-1,4-diazepineに関する追加情報
Introduction to 5-Chloro(difluoro)methyl-1-(mesitylsulfonyl)-2,3-dihydro-1H-1,4-diazepine (CAS No. 439096-53-4)
5-Chloro(difluoro)methyl-1-(mesitylsulfonyl)-2,3-dihydro-1H-1,4-diazepine, identified by its Chemical Abstracts Service number 439096-53-4, is a specialized heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the diazepine class, a well-known scaffold in drug discovery due to its broad biological activity and structural versatility. The presence of multiple functional groups, including a chloro(difluoro)methyl substituent and a mesitylsulfonyl moiety, endows this molecule with unique chemical properties that make it a promising candidate for further investigation.
The 5-Chloro(difluoro)methyl group introduces both electron-withdrawing and lipophilic characteristics, which can modulate the compound's interaction with biological targets. This feature is particularly relevant in the design of small-molecule inhibitors targeting enzymes or receptors involved in critical biological pathways. Additionally, the mesitylsulfonyl group enhances the compound's solubility and metabolic stability, making it a favorable candidate for oral administration in drug formulations.
In recent years, there has been growing interest in diazepine derivatives as potential therapeutic agents. These compounds have demonstrated efficacy in various pharmacological contexts, including neurology, oncology, and anti-inflammatory applications. The structural modification of diazepine derivatives allows for fine-tuning of their pharmacokinetic and pharmacodynamic profiles, enabling the development of more selective and potent drugs.
One of the most compelling aspects of 5-Chloro(difluoro)methyl-1-(mesitylsulfonyl)-2,3-dihydro-1H-1,4-diazepine is its potential as a lead compound for drug discovery. The combination of the chloro(difluoro)methyl and mesitylsulfonyl groups provides multiple points of interaction with biological targets, which can be exploited to develop novel therapeutic strategies. For instance, this compound could serve as a starting point for designing molecules that inhibit specific enzyme kinases or modulate neurotransmitter receptors.
Recent studies have highlighted the importance of fluorinated aromatic compounds in medicinal chemistry due to their ability to enhance binding affinity and metabolic stability. The incorporation of fluorine atoms in the 5-Chloro(difluoro)methyl group aligns with this trend, making 5-Chloro(difluoro)methyl-1-(mesitylsulfonyl)-2,3-dihydro-1H-1,4-diazepine a particularly attractive candidate for further exploration.
The mesitylsulfonyl group also contributes to the compound's overall physicochemical properties, including solubility and lipophilicity. These parameters are critical for determining the bioavailability and efficacy of a drug candidate. By optimizing these properties through structural modifications, researchers can enhance the compound's potential as a therapeutic agent.
In conclusion,5-Chloro(difluoro)methyl-1-(mesitylsulfonyl)-2,3-dihydro-1H-1,4-diazepine (CAS No. 439096-53-4) represents a promising compound in the realm of pharmaceutical chemistry. Its unique structural features and potential biological activities make it an excellent candidate for further research and development. As our understanding of drug design continues to evolve, compounds like this one will play a crucial role in advancing therapeutic strategies across multiple disease areas.
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